molecular formula C₉H₈D₄N₂ B032644 2,3,4,6-四氘代-5-吡咯烷-2-基吡啶 CAS No. 66148-18-3

2,3,4,6-四氘代-5-吡咯烷-2-基吡啶

货号 B032644
CAS 编号: 66148-18-3
分子量: 152.23 g/mol
InChI 键: MYKUKUCHPMASKF-DNZPNURCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine (TDP) is an organo-deuterated pyridine derivative that has been extensively studied in recent years. It has been used for a variety of purposes, including as a synthetic intermediate, an analytical tool, and a research tool for studying the biochemical and physiological effects of deuterated compounds.

科学研究应用

化学合成与催化

与“2,3,4,6-四氘代-5-吡咯烷-2-基吡啶”类似的化合物已用于有机催化过程的开发。例如,二氧化硅负载的 5-(吡咯烷-2-基)四唑已被开发用于环境友好的连续流动醛醇反应,表明吡咯烷衍生物在催化和有机合成中的潜力 (Bortolini 等人,2012)。此类进展突出了吡咯烷衍生物在温和条件下提高反应效率和选择性的作用。

生物活性与药物设计

四酸类化合物,包括吡咯烷衍生物,已被发现具有多种生物活性。研究表明,这些源自海洋和陆地生物的化合物表现出有希望的生物活性 (Jiang 等人,2020)。这表明吡咯烷衍生物在药物发现和药物化学中的相关性,特别是在寻找具有潜在治疗应用的新型生物活性化合物方面。

材料科学与配位化学

在材料科学领域,吡啶和吡咯烷衍生物已被探索用于新型材料的合成。例如,已经合成了具有吡咯烷基取代基的四核锌(II)氨基甲酸酯配合物,证明了这些化合物在开发具有特定化学性质的新材料中的结构多功能性和潜在应用 (McCowan 等人,2002)。

抗癌研究

合成和评估新型化合物,包括吡咯烷衍生物,以了解其抗癌活性,代表了一个重要的研究领域。含有吡咯烷单元的化合物已针对各种癌细胞系进行评估,显示出选择性活性,并突出了这些分子在抗癌药物开发中的潜力 (Almansour 等人,2014)。

属性

IUPAC Name

2,3,4,6-tetradeuterio-5-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/i1D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKUKUCHPMASKF-DNZPNURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478556
Record name 3-(Pyrrolidin-2-yl)(~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66148-18-3
Record name 3-(Pyrrolidin-2-yl)(~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66148-18-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Myosmine (32 g, 0.219 mol) was dissolved in 150 ml of methanol and hydrogenated at atmospheric pressure with 1.3 g of 10% palladium on carbon as catalyst. After 5 hours the mixture was filtered and the filtrate was concentrated to get a brown solid (32 g, 94.9% purity by GC). It was further purified by vacuum distillation at 0.1 mm Hg to get pure nornicotine (27.46 g, 84.7% yield, 97.5% purity by GC). 1H NMR (CDCl3): δ 1.66-2.72 (2H, m), 3.0 (2H, m), 4.13 (1H, t), 7.24 (1H, m), 7.69 (1H, dt), 8.46 (1H, dd), and 8.59 (1H, d). 13C-NMR (CDCl3): δ 148.4, 148.1, 140.16, 134.1, 123.3, 60.0, 46.8, 34.2, and 25.4. IR: 3291, 2960, 1641, 1578 Cm−1.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Yield
84.7%

Synthesis routes and methods II

Procedure details

(J. Org. Chem., 1982, 47, 4165-4167). Hatton et al. used palladium on activated carbon in methanol to reduce myosmine labeled with stable isotope, [6−2H]-myosmine to [6−2H]-nornicotine (J. Label Compd. Radiopharm. 2009, 52, 117-122). After screening a number of catalysts, we selected palladium on carbon with methanol as medium. After general workup, the pure (R,S)-nornicotine was isolated by high vacuum distillation in high yields and high purity. Conversion of (R,S)-nornicotine to (R,S)-nicotine was carried out by N-methylation using formaldehyde and formic acid as reported in the literature (J. Amer. Chem. Soc., 1993, 115, 381-387).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[6−2H]-myosmine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
[6−2H]-nornicotine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。